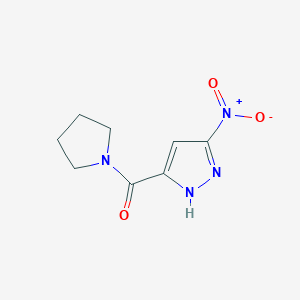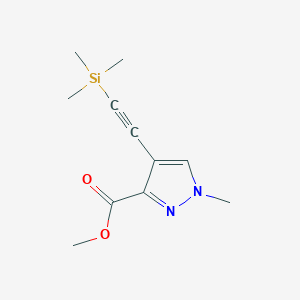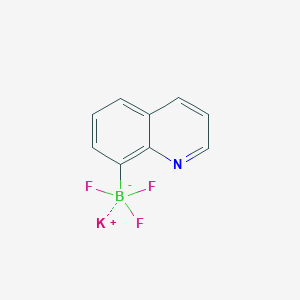
Potassium quinoline-8-trifluoroborate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Potassium quinoline-8-trifluoroborate is an organoboron compound that has gained significant attention in the field of organic chemistry. This compound is known for its stability and versatility, making it a valuable reagent in various chemical transformations. The presence of the trifluoroborate group enhances its reactivity, particularly in cross-coupling reactions, which are essential for forming carbon-carbon and carbon-heteroatom bonds.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of potassium quinoline-8-trifluoroborate typically involves the reaction of quinoline derivatives with boron trifluoride. One common method includes the use of potassium fluoride as a base to facilitate the formation of the trifluoroborate salt. The reaction is usually carried out in an inert atmosphere to prevent any unwanted side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous-flow chemistry techniques. This approach allows for the efficient and large-scale synthesis of the compound while maintaining high purity and yield. The use of automated systems ensures consistent reaction conditions and minimizes the risk of contamination.
化学反应分析
Types of Reactions: Potassium quinoline-8-trifluoroborate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can convert the compound into different boron-containing species.
Substitution: The trifluoroborate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, are frequently employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling with aryl halides typically yields biaryl compounds, which are valuable intermediates in pharmaceutical synthesis.
科学研究应用
Potassium quinoline-8-trifluoroborate has a wide range of applications in scientific research:
Chemistry: It is extensively used in organic synthesis, particularly in cross-coupling reactions to form complex molecules.
Biology: The compound can be used to modify biomolecules, aiding in the study of biological pathways and mechanisms.
Medicine: Its derivatives are explored for potential therapeutic applications, including drug development.
Industry: The compound is used in the production of advanced materials and fine chemicals, contributing to various industrial processes.
作用机制
The mechanism of action of potassium quinoline-8-trifluoroborate primarily involves its role as a reagent in cross-coupling reactions. The trifluoroborate group acts as a stable and reactive intermediate, facilitating the formation of carbon-carbon and carbon-heteroatom bonds. The compound’s reactivity is attributed to the presence of the boron atom, which can undergo transmetalation with palladium catalysts, leading to the formation of new chemical bonds.
相似化合物的比较
- Potassium phenyltrifluoroborate
- Potassium vinyltrifluoroborate
- Potassium allyltrifluoroborate
Comparison: Potassium quinoline-8-trifluoroborate is unique due to the presence of the quinoline moiety, which imparts distinct electronic and steric properties. This uniqueness makes it particularly useful in specific synthetic applications where other trifluoroborates may not be as effective. Additionally, the stability and reactivity of this compound make it a preferred choice in many cross-coupling reactions compared to its analogs.
属性
IUPAC Name |
potassium;trifluoro(quinolin-8-yl)boranuide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BF3N.K/c11-10(12,13)8-5-1-3-7-4-2-6-14-9(7)8;/h1-6H;/q-1;+1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPQVFTVKGNXQEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=C2C(=CC=C1)C=CC=N2)(F)(F)F.[K+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BF3KN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(2R,3R)-2-azaniumyl-3-[(2-methylpropan-2-yl)oxy]butanoate](/img/structure/B7887903.png)
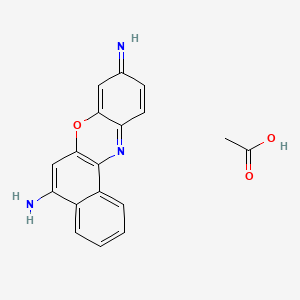
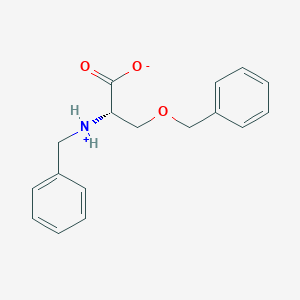
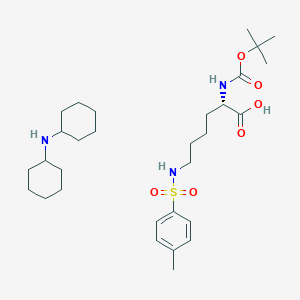
![(2S)-2-azaniumyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate](/img/structure/B7887946.png)
![sodium;4-[(Z)-[4-(ethylamino)-3-methylphenyl]-[(4E)-4-ethylazaniumylidene-3-methylcyclohexa-2,5-dien-1-ylidene]methyl]benzene-1,3-disulfonate](/img/structure/B7887951.png)
![(2S)-2-azaniumyl-3-[(4-methylphenyl)methylsulfanyl]propanoate](/img/structure/B7887956.png)
![(2S)-2-azaniumyl-3-[(4-methoxyphenyl)methylsulfanyl]propanoate](/img/structure/B7887958.png)

![disodium;[[[(2R,3S,5R)-5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-hydroxyphosphoryl] hydrogen phosphate](/img/structure/B7887967.png)
![9-Oxo-bicyclo[3.3.1]nonane-3-carboxylic acid](/img/structure/B7887976.png)
![3-[4-(Trifluoromethyl)phenyl]phenylacetic acid](/img/structure/B7887982.png)
